7-Bromo-4,6-dichloroquinoline
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Overview
Description
7-Bromo-4,6-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrCl₂N It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the chlorination of 7-bromoquinoline, followed by bromination at the 4 and 6 positions. The reaction conditions often require the use of halogenating agents such as phosphorus pentachloride or bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,6-dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminoquinoline derivative, while oxidation might produce a quinoline N-oxide .
Scientific Research Applications
7-Bromo-4,6-dichloroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimalarial and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dichloroquinoline involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another halogenated quinoline derivative with similar reactivity but different substitution patterns.
7-Bromo-4-chloroquinoline: Similar in structure but with one less chlorine atom, affecting its reactivity and applications.
7-Bromo-3,4-dichloroquinoline: A closely related compound with different substitution positions, leading to variations in its chemical behavior.
Uniqueness
7-Bromo-4,6-dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and materials that require precise structural features .
Properties
Molecular Formula |
C9H4BrCl2N |
---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
7-bromo-4,6-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H |
InChI Key |
VOQVYRBDHUBQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Cl)Br |
Origin of Product |
United States |
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